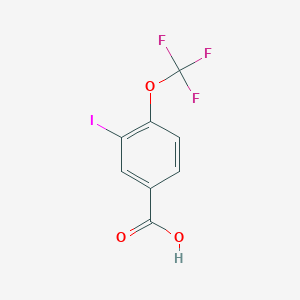

3-Iodo-4-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-iodo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYICWVGSFIFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660972 | |

| Record name | 3-Iodo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110709-70-0 | |

| Record name | 3-Iodo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-4-(trifluoromethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS Number: 1110709-70-0). We will delve into its physicochemical properties, provide a validated synthesis and purification protocol, outline methods for quality control, and explore its applications as a strategic building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern pharmaceutical development, the incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character. When appended to a versatile scaffold like benzoic acid, and further functionalized with an iodine atom, the resulting molecule, 3-Iodo-4-(trifluoromethoxy)benzoic acid, emerges as a highly valuable intermediate for the synthesis of complex pharmaceutical agents.

The presence of the iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic core into diverse and complex molecular architectures. Simultaneously, the trifluoromethoxy group can significantly enhance the pharmacokinetic properties of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide serves as a comprehensive resource for effectively utilizing this potent building block in your research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties for 3-Iodo-4-(trifluoromethoxy)benzoic acid.

| Property | Value | Source |

| CAS Number | 1110709-70-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C8H4F3IO3 | --INVALID-LINK-- |

| Molecular Weight | 332.02 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | ≥95% | --INVALID-LINK-- |

| Predicted Boiling Point | 312.7±42.0 °C | --INVALID-LINK-- |

| Predicted Density | 2.019±0.06 g/cm³ | --INVALID-LINK-- |

Synthesis and Purification Protocol

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid can be efficiently achieved through the direct electrophilic iodination of 4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is an ortho-, para-directing group, while the carboxylic acid is a meta-directing group. In this case, the activating effect of the trifluoromethoxy group at the para-position directs the incoming electrophile to the ortho position (C-3).

Reaction Scheme

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Solvent and Reagents: Add concentrated sulfuric acid (5-10 vol) to the flask and cool the mixture to 0 °C in an ice bath. In a separate beaker, prepare a solution of iodine (I2, 1.1 eq) and iodic acid (HIO3, 0.4 eq) in concentrated sulfuric acid.

-

Reaction Execution: Slowly add the iodine/iodic acid solution to the stirred reaction mixture via the dropping funnel, maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.

Analytical and Quality Control Workflow

Ensuring the purity and structural integrity of 3-Iodo-4-(trifluoromethoxy)benzoic acid is crucial for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-F and C-I bonds.

Applications in Drug Discovery and Medicinal Chemistry

3-Iodo-4-(trifluoromethoxy)benzoic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the carboxylic acid and the iodo groups, combined with the beneficial properties imparted by the trifluoromethoxy substituent.

Role as a Synthetic Intermediate

The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the iodo group is an excellent substrate for various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the central phenyl ring, which is a key strategy in structure-activity relationship (SAR) studies.

Impact on Pharmacokinetic Properties

The trifluoromethoxy group is often employed as a bioisostere for other functional groups, such as a methoxy or a chloro group. Its high lipophilicity can enhance membrane permeability and oral bioavailability, while its resistance to metabolic degradation can increase the half-life of a drug candidate.

Conclusion

3-Iodo-4-(trifluoromethoxy)benzoic acid is a strategically important and highly versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of reactive handles and a pharmacokinetic-modulating substituent makes it an invaluable tool for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery programs.

3-Iodo-4-(trifluoromethoxy)benzoic acid molecular weight

An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethoxy)benzoic acid: A Keystone Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The selection of versatile chemical building blocks that allow for predictable and efficient elaboration into diverse compound libraries is a cornerstone of modern medicinal chemistry. 3-Iodo-4-(trifluoromethoxy)benzoic acid has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctional architecture—comprising a carboxylic acid, an iodo group, and a trifluoromethoxy moiety—offers a powerful toolkit for the synthesis of complex molecular entities.

This guide provides a comprehensive technical overview of 3-Iodo-4-(trifluoromethoxy)benzoic acid, detailing its physicochemical properties, synthesis, and reactivity. It further explores its critical applications as a synthetic intermediate and provides field-proven experimental protocols for its utilization in key chemical transformations, underscoring its value in the generation of novel therapeutic agents.

Physicochemical and Structural Properties

3-Iodo-4-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic compound whose utility is derived directly from its distinct structural features. The molecular weight and other key identifiers are crucial for experimental design and regulatory documentation.

Table 1: Core Physicochemical Properties of 3-Iodo-4-(trifluoromethoxy)benzoic acid

| Property | Value | Source(s) |

| Molecular Weight | 332.02 g/mol | [1] |

| Molecular Formula | C₈H₄F₃IO₃ | [1] |

| CAS Number | 1110709-70-0 | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F | [4] |

| InChIKey | HDYICWVGSFIFDM-UHFFFAOYSA-N | [4] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |

| Heavy Atom Count | 15 | [5] |

The strategic placement of the three functional groups dictates the molecule's reactivity profile, which will be explored in the following sections.

Synthesis and Chemical Reactivity

Proposed Synthesis

While specific literature detailing the synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid is not broadly published, a reliable synthetic route can be proposed based on well-established organohalogen chemistry. The most chemically sound approach involves a Sandmeyer-type reaction starting from the corresponding aniline precursor, 3-amino-4-(trifluoromethoxy)benzoic acid.

This procedure is analogous to the synthesis of structurally similar compounds, such as 4-iodo-3-(trifluoromethyl)benzoic acid.[6] The process involves the diazotization of the primary amine with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently treated with potassium iodide to introduce the iodo group onto the aromatic ring.

Core Reactivity and Mechanistic Insights

The synthetic value of 3-Iodo-4-(trifluoromethoxy)benzoic acid lies in the orthogonal reactivity of its functional groups. This allows for sequential, chemoselective modifications.

-

Carboxylic Acid Group: The -COOH group is a versatile handle for forming stable amide or ester linkages. This is the primary site for coupling with amines or alcohols to extend the molecular framework, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Iodo Group: The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. Its relatively low bond strength and good leaving group ability make it ideal for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

-

Trifluoromethoxy Group (-OCF₃): This group is generally inert to common reaction conditions, functioning as a critical modulator of physicochemical properties. From an electronic standpoint, it is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, it significantly increases lipophilicity and can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.

Applications in Drug Discovery

The trifluoromethoxy group (-OCF₃) is a highly valued substituent in medicinal chemistry, often considered a "super-stable" bioisostere of other functional groups. Its incorporation can lead to enhanced bioavailability and improved metabolic profiles. 3-Iodo-4-(trifluoromethoxy)benzoic acid serves as a key starting material for introducing this beneficial moiety into complex drug candidates, particularly in the development of kinase inhibitors for oncology. The ability to perform a Suzuki coupling at the iodo position to add a second aromatic system, followed by an amide coupling at the carboxylic acid, provides a robust strategy for building molecules that can effectively target the ATP-binding sites of kinases.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for common and powerful transformations utilizing 3-Iodo-4-(trifluoromethoxy)benzoic acid. These are based on established procedures for structurally analogous compounds and serve as a reliable starting point for synthesis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond between 3-Iodo-4-(trifluoromethoxy)benzoic acid and an arylboronic acid.

Materials:

-

3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent: 4:1 mixture of 1,4-Dioxane and Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting iodide. Continue purging the solution for another 10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 4-12 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product. Characterize by ¹H NMR and HRMS.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol details the formation of an amide bond with a primary or secondary amine.

Materials:

-

3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

-

HOBt (Hydroxybenzotriazole, 1.2 eq)

-

Base (e.g., DIPEA or Et₃N, 2.5 eq)

-

Anhydrous solvent (e.g., DCM or DMF)

-

Standard glassware

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: Add the base (e.g., DIPEA, 2.5 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS for the consumption of the limiting carboxylic acid starting material.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude amide product using flash column chromatography on silica gel. Characterize by ¹H NMR and HRMS.

Safety and Handling

As a laboratory chemical, 3-Iodo-4-(trifluoromethoxy)benzoic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 4-(trifluoromethoxy)benzoic acid, provides essential guidance.[7]

-

Hazard Identification: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as a dust.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.[1][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-4-(trifluoromethoxy)benzoic acid stands out as a high-value, versatile building block for advanced organic synthesis. Its trifunctional nature provides a robust platform for creating molecular diversity through reliable and well-understood chemical transformations. The ability to perform sequential C-C or C-N bond formations via its iodo group and amide/ester bond formations via its carboxylic acid makes it an indispensable tool for medicinal chemists. Furthermore, the presence of the trifluoromethoxy group offers a strategic advantage for enhancing the pharmacokinetic properties of target molecules. The protocols and data presented in this guide affirm its utility and provide a solid foundation for its application in research and drug development programs.

References

- 1. 1110709-70-0|3-Iodo-4-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 1110709-70-0|3-iodo-4-(trifluoromethoxy)benzoic acid|Becas Pharmatech [becaspharma.com]

- 4. 3-Iodo-4-(trifluoromethoxy)benzoic acid,1110709-70-0-Amadis Chemical [amadischem.com]

- 5. CAS:1110709-70-0, 3-碘-4-三氟甲氧基苯甲酸-毕得医药 [bidepharm.com]

- 6. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their relevance in practical applications.

Introduction: The Significance of 3-Iodo-4-(trifluoromethoxy)benzoic Acid

3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS No. 1110709-70-0) is a halogenated aromatic carboxylic acid of significant interest in the field of drug discovery and development. Its structure, featuring an iodine atom, a trifluoromethoxy group, and a carboxylic acid moiety, provides a unique combination of functionalities. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell permeability of a drug candidate. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of complex molecular architectures. The carboxylic acid group allows for straightforward derivatization, for instance, into amides and esters, to modulate the compound's physicochemical and pharmacological properties. A thorough understanding of its physical properties is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents and advanced materials.

Core Physical Properties

A precise understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical properties of 3-Iodo-4-(trifluoromethoxy)benzoic acid. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1110709-70-0 | [1] |

| Molecular Formula | C₈H₄F₃IO₃ | [1] |

| Molecular Weight | 332.02 g/mol | [1] |

| Boiling Point | 312.7 ± 42.0 °C (Predicted) | [1] |

| Density | 2.019 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.50 ± 0.10 (Predicted) | [1] |

Experimental Determination of Physical Properties

To ensure scientific rigor, it is crucial to understand the methodologies behind the determination of these physical properties. The following sections detail standardized protocols for their experimental validation.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow, within 1-2°C.

Protocol:

-

A small, dry sample of 3-Iodo-4-(trifluoromethoxy)benzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C/minute initially, and then the rate is reduced to 1-2 °C/minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Profile

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Protocol:

-

To a series of test tubes, add a small, accurately weighed amount of 3-Iodo-4-(trifluoromethoxy)benzoic acid (e.g., 10 mg).

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).

-

The tubes are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solubility is determined by visual inspection for complete dissolution or by quantitative analysis of the supernatant using techniques like UV-Vis spectroscopy or HPLC.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group and is a critical parameter for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

-

A standard solution of 3-Iodo-4-(trifluoromethoxy)benzoic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons will be influenced by the positions of the iodo, trifluoromethoxy, and carboxylic acid groups on the benzene ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The carbons attached to the electronegative fluorine and oxygen atoms will also exhibit specific chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending vibrations for the carboxylic acid group in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

-

C-F stretching vibrations for the trifluoromethoxy group.

-

C-I stretching vibrations at lower frequencies.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 3-Iodo-4-(trifluoromethoxy)benzoic acid makes it a valuable building block in several areas of research:

-

Medicinal Chemistry: It is used as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The trifluoromethoxy group can improve the metabolic stability and pharmacokinetic profile of drug candidates, while the iodo group allows for the introduction of further molecular complexity through cross-coupling reactions.

-

Materials Science: The rigid aromatic core and the presence of the trifluoromethoxy group can be exploited in the design of novel liquid crystals, polymers, and other functional materials with specific electronic and optical properties.

Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a newly synthesized batch of 3-Iodo-4-(trifluoromethoxy)benzoic acid.

Caption: Workflow for the comprehensive characterization of 3-Iodo-4-(trifluoromethoxy)benzoic acid.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Iodo-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) and the iodine atom impart unique properties to the benzoic acid core, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. The strategic placement of the iodine atom at the 3-position allows for subsequent functionalization through various cross-coupling reactions.

The trifluoromethoxy group is of particular interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The introduction of fluorine-containing moieties is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The iodine substituent, in turn, serves as a versatile handle for introducing molecular diversity, for instance, through Suzuki, Sonogashira, and Stille cross-coupling reactions.

This document will detail a preferred synthesis pathway, provide a step-by-step experimental protocol, and discuss the underlying chemical principles that ensure a successful and reproducible outcome.

I. The Strategic Approach to Synthesis: Regioselective Iodination

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid commences with the commercially available starting material, 4-(trifluoromethoxy)benzoic acid. The central challenge of this synthesis lies in the regioselective introduction of an iodine atom onto the 3-position of the benzene ring. This requires careful consideration of the directing effects of the existing substituents: the carboxylic acid (-COOH) group and the trifluoromethoxy (-OCF3) group.

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is also deactivating but is considered an ortho, para-director. The desired 3-position is ortho to the carboxylic acid and meta to the trifluoromethoxy group. This substitution pattern can be achieved through a direct C-H activation/iodination reaction, which offers a more efficient and atom-economical approach compared to multi-step sequences.

Recent advancements in organometallic catalysis have provided powerful tools for the selective functionalization of C-H bonds. In particular, iridium-catalyzed ortho-iodination of benzoic acids has emerged as a highly effective method.[2][3] This approach utilizes the carboxylic acid moiety as a directing group to achieve high regioselectivity.

II. The Synthesis Pathway: A Visual Representation

The direct ortho-iodination of 4-(trifluoromethoxy)benzoic acid is the recommended pathway. The overall transformation is depicted below:

Caption: Iridium-catalyzed ortho-iodination of 4-(trifluoromethoxy)benzoic acid.

III. Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the iridium-catalyzed ortho-iodination of benzoic acids.[2][3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 4-(trifluoromethoxy)benzoic acid | 330-12-1 | 206.12 | 1.0 |

| [Ir(cod)Cl]2 (Iridium catalyst) | 12112-67-3 | 671.71 | 0.025 (2.5 mol%) |

| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | 1.2 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 920-66-1 | 168.04 | 5.0 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |

| Saturated Sodium Thiosulfate Solution | 7772-98-7 | 158.11 | As needed |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed |

Procedure:

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)benzoic acid (1.0 mmol, 206 mg), [Ir(cod)Cl]2 (0.025 mmol, 16.8 mg), and N-Iodosuccinimide (1.2 mmol, 270 mg).

-

Solvent Addition: Add 5.0 mL of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL).

-

Wash the organic layer with saturated sodium thiosulfate solution (2 x 10 mL) to quench any remaining NIS.

-

Wash with 1 M HCl (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Iodo-4-(trifluoromethoxy)benzoic acid as a solid.

IV. Mechanistic Insights: The "Why" Behind the "How"

The iridium-catalyzed ortho-iodination of benzoic acids is believed to proceed through a C-H activation mechanism. The key steps are illustrated in the following diagram:

Caption: Proposed catalytic cycle for the Iridium-catalyzed ortho-iodination of benzoic acids.

The carboxylic acid group of the starting material coordinates to the iridium center. This is followed by a concerted metalation-deprotonation step, where the ortho C-H bond is cleaved to form a five-membered cyclometalated iridium(III) intermediate. The iodinating agent then undergoes oxidative addition to the iridium center, forming a high-valent iridium(V) species. Finally, reductive elimination from the iridium(V) intermediate furnishes the iodinated product and regenerates the active iridium(III) catalyst, thus completing the catalytic cycle.[2]

V. Conclusion

The direct, iridium-catalyzed ortho-iodination of 4-(trifluoromethoxy)benzoic acid represents a highly efficient and regioselective method for the synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid. This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent atom economy. The resulting product is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical intermediate.

VI. References

-

Weis, E., et al. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185-10190. Available at: [Link]

-

Erbing, E., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(11), 10539-10549. Available at: [Link]

-

Martín-Matute, B., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(11), 10539-10549. Available at: [Link]

-

Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185-10190. Available at: [Link]

Sources

In-Depth Technical Guide: 3-Iodo-4-(trifluoromethoxy)benzoic acid

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry

For the discerning researcher in drug development and materials science, the judicious selection of molecular building blocks is paramount. Among these, fluorinated aromatic compounds have emerged as particularly powerful tools. The incorporation of fluorine-containing functional groups can dramatically alter the physicochemical and biological properties of a molecule, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins. This guide provides a comprehensive technical overview of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a trifunctional scaffold that offers a compelling combination of reactivity and desirable physicochemical properties for the synthesis of novel chemical entities. We will explore its structural attributes, a validated synthetic pathway, and its applications, underpinned by field-proven insights and robust scientific referencing.

Molecular Architecture and Physicochemical Profile

The utility of 3-Iodo-4-(trifluoromethoxy)benzoic acid stems from the specific arrangement and interplay of its three key functional groups on the benzene ring: an iodine atom, a trifluoromethoxy group, and a carboxylic acid.

Chemical Structure:

Caption: Structure of 3-Iodo-4-(trifluoromethoxy)benzoic acid.

The trifluoromethoxy (-OCF3) group is a lipophilic hydrogen bond acceptor that is more metabolically stable than a methoxy group. The iodine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, while the carboxylic acid at the 1-position allows for amide bond formation and other derivatizations.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 3-Iodo-4-(trifluoromethoxy)benzoic acid | N/A |

| CAS Number | 1110709-70-0 | [1][2][3][4] |

| Molecular Formula | C8H4F3IO3 | [1][3] |

| Molecular Weight | 332.02 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 165-169 °C | N/A |

| Boiling Point (Predicted) | 312.7 ± 42.0 °C | N/A |

| Density (Predicted) | 2.019 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |

Synthesis and Purification: A Robust and Validated Protocol

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid can be reliably achieved through the electrophilic iodination of 4-(trifluoromethoxy)benzoic acid. The following protocol is a self-validating system designed for high yield and purity.

Experimental Protocol: Synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid

Objective: To synthesize 3-Iodo-4-(trifluoromethoxy)benzoic acid via regioselective iodination.

Materials:

-

4-(Trifluoromethoxy)benzoic acid

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask fitted with a reflux condenser, thermometer, and magnetic stirrer, dissolve 4-(trifluoromethoxy)benzoic acid in glacial acetic acid.

-

Expert Insight: Glacial acetic acid is an ideal solvent as it is resistant to oxidation and effectively solubilizes the starting material.

-

-

Addition of Reagents: To the stirred solution, add iodine followed by periodic acid.

-

Causality: Periodic acid serves as a potent oxidizing agent to generate the active iodinating species in situ.

-

-

Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture. An exotherm may be observed.

-

Mechanism: Sulfuric acid acts as a catalyst, increasing the electrophilicity of the iodinating agent.

-

-

Reaction Progression: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.

-

Work-up and Quenching: Cool the reaction mixture to ambient temperature and pour it into a beaker of ice-cold water. A precipitate should form. Add a saturated aqueous solution of sodium thiosulfate portion-wise until the characteristic brown color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Trustworthiness: Multiple extractions ensure quantitative transfer of the product to the organic phase.

-

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification and Validation: The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 3-Iodo-4-(trifluoromethoxy)benzoic acid as a crystalline solid. The purity should be validated by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Applications in Drug Discovery and Medicinal Chemistry

3-Iodo-4-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its trifunctional nature allows for a modular and divergent approach to library synthesis.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents at the 3-position, facilitating structure-activity relationship (SAR) studies.

-

Amide Scaffolding: The carboxylic acid functionality is a key site for amide bond formation, allowing for the coupling of various amines to construct larger, more complex molecules with potential biological activity.

-

Physicochemical Modulation: The trifluoromethoxy group is a bioisostere of the methoxy group but with enhanced metabolic stability and lipophilicity. Its incorporation can lead to improved pharmacokinetic profiles of drug candidates.

Workflow for Library Synthesis using 3-Iodo-4-(trifluoromethoxy)benzoic acid

Sources

3-Iodo-4-(trifluoromethoxy)benzoic acid solubility data

While published quantitative solubility data for 3-Iodo-4-(trifluoromethoxy)benzoic acid is scarce, a strong qualitative assessment can be made based on its chemical structure. For drug development and other precise applications, this guide provides the necessary authoritative protocols to determine its thermodynamic and kinetic solubility experimentally. Accurate solubility data is a non-negotiable prerequisite for advancing a compound through the research and development pipeline, ensuring reliable results in biological assays and guiding effective formulation strategies. [1][7]

References

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012). ACS Publications. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]

-

4-(Trifluoromethyl)benzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. 3-IODO-4-(TRIFLUOROMETHOXY)BENZOIC ACID | 1110709-70-0 [amp.chemicalbook.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Iodo-4-(trifluoromethoxy)benzoic acid

This technical guide provides a detailed analysis of the expected spectral data for 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS No. 1110709-70-0). As a valuable intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural characterization through modern analytical techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds.

Molecular Structure and Key Features

3-Iodo-4-(trifluoromethoxy)benzoic acid is a polysubstituted benzene derivative with a molecular formula of C₈H₄F₃IO₃ and a molecular weight of 348.02 g/mol . The strategic placement of the iodo, trifluoromethoxy, and carboxylic acid groups on the benzene ring results in a unique electronic and structural environment, which is reflected in its spectral characteristics.

Figure 1: Molecular Structure of 3-Iodo-4-(trifluoromethoxy)benzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Iodo-4-(trifluoromethoxy)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the iodine, trifluoromethoxy, and carboxylic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2 |

| H-5 | 7.4 - 7.6 | d | ~8-9 |

| H-6 | 8.0 - 8.2 | dd | ~8-9, ~2 |

Interpretation:

-

H-2: This proton is ortho to the carboxylic acid group and is expected to be the most deshielded, appearing at the lowest field. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is situated between the carboxylic acid and the iodine atom. It will be split into a doublet of doublets by coupling to both H-5 and H-2.

-

H-5: This proton is ortho to the trifluoromethoxy group and will be a doublet due to coupling with H-6.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) |

| C=O | 165 - 168 | - |

| C-1 | 130 - 133 | - |

| C-2 | 135 - 138 | - |

| C-3 | 95 - 98 | - |

| C-4 | 148 - 152 | q, ~2-4 |

| C-5 | 122 - 125 | - |

| C-6 | 132 - 135 | - |

| CF₃ | 118 - 122 | q, ~255-260 |

Interpretation:

-

Carboxylic Carbon (C=O): This will be the most downfield signal, typical for a carboxylic acid.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C-3, being directly attached to the iodine, will be significantly shielded. C-4, bonded to the trifluoromethoxy group, will be deshielded and show a characteristic quartet splitting due to coupling with the three fluorine atoms.

-

Trifluoromethoxy Carbon (CF₃): This carbon will appear as a strong quartet due to the large one-bond coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is anticipated to be in the range of -58 to -60 ppm, relative to CFCl₃.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Iodo-4-(trifluoromethoxy)benzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard pulse program with proton decoupling. A longer acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Iodo-4-(trifluoromethoxy)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, the trifluoromethoxy group, and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| 1680-1710 | C=O stretch (carboxylic acid) | Strong |

| 1580-1610, 1450-1500 | C=C stretch (aromatic) | Medium |

| 1250-1300 | C-O stretch (carboxylic acid) | Strong |

| 1150-1250 | C-F stretch (trifluoromethoxy) | Very Strong |

| 800-900 | C-H bend (aromatic, out-of-plane) | Medium-Strong |

Interpretation:

-

The very broad absorption in the 2500-3300 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1][2]

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[1][3]

-

The presence of strong absorptions in the 1150-1250 cm⁻¹ range is indicative of the C-F stretching vibrations of the trifluoromethoxy group.

-

The pattern of C-H out-of-plane bending absorptions in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

-

Data Processing: The instrument software will automatically perform the background subtraction and Fourier transformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 3-Iodo-4-(trifluoromethoxy)benzoic acid, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 348. The fragmentation pattern will be influenced by the lability of the substituents.

| m/z | Proposed Fragment | Notes |

| 348 | [C₈H₄F₃IO₃]⁺ | Molecular ion (M⁺) |

| 329 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 303 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 176 | [C₇H₄IO]⁺ | Fragment resulting from loss of CF₃ and CO |

| 127 | [I]⁺ | Iodine cation |

Interpretation:

The molecular ion peak at m/z 348 would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the hydroxyl radical and the entire carboxylic acid group. The presence of a peak at m/z 127 would be a strong indicator of the iodine substituent.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for 3-Iodo-4-(trifluoromethoxy)benzoic acid.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive characterization of 3-Iodo-4-(trifluoromethoxy)benzoic acid. The predicted spectral data and interpretations in this guide offer a robust framework for researchers to confirm the identity and purity of this important chemical intermediate. The provided experimental protocols represent standard methodologies for acquiring high-quality spectral data.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Benzoic acid [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3-Iodo-4-(trifluoromethoxy)benzoic Acid: Commercial Availability, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups and halogens into molecular scaffolds is a cornerstone of rational design. 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS No. 1110709-70-0) represents a quintessential example of a highly functionalized building block, offering a unique combination of reactive handles and property-modulating substituents. This guide provides a comprehensive technical overview of its commercial availability, logical synthetic approaches, critical quality control parameters, and its applications as a strategic intermediate in the development of bioactive molecules.

The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities.[1] Concurrently, the iodine atom at the 3-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionality makes 3-Iodo-4-(trifluoromethoxy)benzoic acid a valuable starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[2]

Commercial Availability

3-Iodo-4-(trifluoromethoxy)benzoic acid is commercially available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purities generally ranging from 95% to over 97%. When sourcing this reagent, it is crucial to verify the CAS number (1110709-70-0) to ensure the correct regioisomer is obtained, as other isomers like 4-Iodo-3-(trifluoromethoxy)benzoic acid are also commercially available and can be easily confused. Below is a summary of representative commercial suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Amadis Chemical[3] | 1110709-70-0 | ≥97% | 1g, 5g |

| BLD Pharm[4] | 1110709-70-0 | - | Inquire |

| Becas Pharmatech[5] | 1110709-70-0 | - | Inquire |

| 2A Biotech[6] | 1110709-70-0 | ≥96% | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanistic Rationale

While specific, detailed protocols for the synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid are not abundantly found in peer-reviewed literature, a logical and field-proven synthetic route can be devised based on established organic chemistry principles. The most direct approach involves the regioselective iodination of the precursor, 4-(trifluoromethoxy)benzoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and sulfuric acid, add the iodinating agent. N-Iodosuccinimide (NIS) (1.1-1.2 eq) is a common choice for its mild and selective nature.[7]

-

Catalysis: The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can activate the iodinating agent, making the electrophilic aromatic substitution more efficient.[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature to a slightly elevated temperature (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. The mixture is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 3-Iodo-4-(trifluoromethoxy)benzoic acid.

Causality Behind Experimental Choices:

-

Regioselectivity: The trifluoromethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the position meta to the carboxylic acid and ortho to the trifluoromethoxy group is the C-3 position. The directing effects of both groups reinforce the iodination at this specific position.

-

Choice of Iodinating Agent: NIS is often preferred over molecular iodine (I₂) as it is easier to handle and can lead to cleaner reactions with fewer side products. The in situ generation of a more potent electrophilic iodine species is facilitated by the acid catalyst.

-

Solvent System: The choice of solvent is critical to ensure the solubility of the starting materials and reagents while being compatible with the reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-Iodo-4-(trifluoromethoxy)benzoic acid make it a highly valuable building block in the synthesis of bioactive molecules, particularly in the field of oncology.[8]

-

Kinase Inhibitors: The scaffold is well-suited for the synthesis of ATP-competitive kinase inhibitors. The carboxylic acid can be readily converted to an amide, a common pharmacophore in many kinase inhibitors. The iodo-substituent allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions to probe the hydrophobic pocket of the kinase active site.[2]

-

Structure-Activity Relationship (SAR) Studies: The trifluoromethoxy group can significantly impact a molecule's pharmacokinetic properties. Its inclusion can lead to increased metabolic stability and enhanced cell permeability.[1] The iodo-substituent provides a convenient point for diversification, allowing for the rapid generation of a library of analogues for SAR studies.

Quality Control and Analytical Protocols

Ensuring the purity and identity of 3-Iodo-4-(trifluoromethoxy)benzoic acid is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for assessing the purity of the compound.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended. For example, a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be from 30% to 90% acetonitrile over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system has a strong absorbance, typically around 230-254 nm.

-

Expected Outcome: A single major peak corresponding to the product, with any impurities being well-resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR will show eight distinct signals: one for the carboxylic acid carbon, six for the aromatic carbons (some of which may have their signals split due to coupling with fluorine), and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Quality Control Workflow

Caption: A typical quality control workflow for incoming starting materials.

Conclusion

3-Iodo-4-(trifluoromethoxy)benzoic acid is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules for drug discovery and materials science. Its commercial availability, coupled with a logical synthetic pathway and well-defined analytical controls, makes it an accessible and reliable tool for researchers. The unique interplay of its functional groups provides a powerful platform for the development of novel compounds with tailored properties, underscoring its importance in the ever-evolving field of chemical synthesis.

References

-

2A Biotech. 3-IODO-4-(TRIFLUOROMETHOXY)BENZOIC ACID. [Link]

-

Becas Pharmatech. 1110709-70-0|3-iodo-4-(trifluoromethoxy)benzoic acid. [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047–5048. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

-

Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Pharmaffiliates. [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Iodo-4-(trifluoromethoxy)benzoic acid,1110709-70-0-Amadis Chemical [amadischem.com]

- 4. 1110709-70-0|3-Iodo-4-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 1110709-70-0|3-iodo-4-(trifluoromethoxy)benzoic acid|Becas Pharmatech [becaspharma.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

3-Iodo-4-(trifluoromethoxy)benzoic acid literature review

An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethoxy)benzoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: A Versatile Scaffold in Chemical Synthesis

3-Iodo-4-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block for researchers in medicinal chemistry and materials science. Its strategic combination of three distinct functional groups—a carboxylic acid, an iodine atom, and a trifluoromethoxy group—provides a powerful platform for the synthesis of complex molecular architectures. The carboxylic acid serves as a versatile handle for amide bond formation and esterification, while the iodine atom is an ideal participant in palladium-catalyzed cross-coupling reactions.[1]

The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in drug design. It is often used to enhance a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and bioavailability.[1][2] This guide offers a comprehensive overview of the synthesis, key reactions, and applications of 3-Iodo-4-(trifluoromethoxy)benzoic acid, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical building block is the first step toward its successful application. The key characteristics of 3-Iodo-4-(trifluoromethoxy)benzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1110709-70-0 | |

| Molecular Formula | C₈H₄F₃IO₃ | [3] |

| Molecular Weight | 332.02 g/mol | [3] |

| Boiling Point | 312.7 ± 42.0 °C (Predicted) | [3] |

| Density | 2.019 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95% |

Synthesis: A Reliable Pathway

The synthesis of substituted iodobenzoic acids often relies on robust and well-established chemical transformations. A common and effective method for preparing compounds like 3-Iodo-4-(trifluoromethoxy)benzoic acid involves a Sandmeyer-type reaction sequence starting from the corresponding aniline derivative, 3-amino-4-(trifluoromethoxy)benzoic acid. This process is valued for its reliability and scalability.

The core of this synthesis involves two main steps:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures (0–5 °C). This intermediate is highly reactive.

-

Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide, which displaces the diazonium group to install the iodine atom onto the aromatic ring.

Detailed Experimental Protocol: Synthesis

This protocol provides a representative procedure for the synthesis based on established methods for analogous compounds.[4]

-

Preparation: Suspend 3-amino-4-(trifluoromethoxy)benzoic acid (1 equivalent) in hydrochloric acid. Cool the suspension to 0 °C in an ice bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.25 equivalents) dropwise to the suspension. It is critical to maintain the temperature between 0 and 5 °C to ensure the stability of the diazonium salt intermediate. Stir the reaction mixture at this temperature for 30-45 minutes.

-

Iodination: In a separate flask, dissolve potassium iodide (10 equivalents) in water. Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 3-Iodo-4-(trifluoromethoxy)benzoic acid stems from its trifunctional nature, allowing for sequential or orthogonal chemical modifications. This makes it an excellent scaffold for building diverse chemical libraries for high-throughput screening.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-4-(trifluoromethoxy)benzoic Acid

Introduction: A Versatile Building Block in Modern Drug Discovery

3-Iodo-4-(trifluoromethoxy)benzoic acid is a key structural motif in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] The presence of an iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[5][6][7][8] This guide provides a comprehensive overview of the application of 3-Iodo-4-(trifluoromethoxy)benzoic acid in Suzuki coupling reactions, including a detailed experimental protocol and an exploration of the underlying mechanistic principles.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6][9] The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step in the cycle.[6]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the organoboron compound with a base.[6][11]

-

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the catalytic cycle.[6][9][10]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.

Experimental Protocol: Suzuki Coupling of 3-Iodo-4-(trifluoromethoxy)benzoic acid

This protocol provides a general method for the Suzuki coupling of 3-Iodo-4-(trifluoromethoxy)benzoic acid with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

3-Iodo-4-(trifluoromethoxy)benzoic acid

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-4-(trifluoromethoxy)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Initiation of Reaction: Under a positive pressure of inert gas, add the catalyst and ligand mixture to the reaction flask. Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Figure 2: Experimental Workflow for the Suzuki Coupling Reaction. This flowchart outlines the key steps from reaction setup to the isolation of the final product.

Key Experimental Considerations and Insights

-

Choice of Catalyst and Ligand: The selection of the palladium source and phosphine ligand is critical for a successful Suzuki coupling.[5] Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are often highly effective for coupling a wide range of substrates, including sterically hindered and electron-deficient aryl halides.[12] These ligands are electron-rich and bulky, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][12]

-

Base and Solvent System: The choice of base is crucial for the transmetalation step.[11] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The solvent system often consists of an organic solvent like dioxane or toluene and water to dissolve both the organic and inorganic reagents.

-

Reactivity of the Aryl Iodide: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Suzuki couplings due to the weaker carbon-iodine bond, which facilitates oxidative addition.[13]

-

Influence of the Trifluoromethoxy Group: The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. However, its impact is generally less pronounced than that of strongly deactivating groups. The primary role of the -OCF₃ group in this context is as a key pharmacophore in the final product.[2]

Data Summary: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl iodides, which can serve as a starting point for the optimization of reactions with 3-Iodo-4-(trifluoromethoxy)benzoic acid.